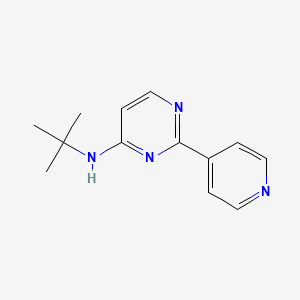

N-tert-Butyl-2-(pyridin-4-yl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

61310-49-4 |

|---|---|

Molecular Formula |

C13H16N4 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

N-tert-butyl-2-pyridin-4-ylpyrimidin-4-amine |

InChI |

InChI=1S/C13H16N4/c1-13(2,3)17-11-6-9-15-12(16-11)10-4-7-14-8-5-10/h4-9H,1-3H3,(H,15,16,17) |

InChI Key |

GVDHZFJYZKAQNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC=C1)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrimidine Core via Enaminone and Guanidine Cyclization

Enaminone Formation: Starting from acetylated heterocycles or β-diketones, enaminones are prepared by reaction with reagents such as N,N-dimethylformamide dimethyl acetal or tert-butoxybis(dimethylamino)methane (Bredereck’s reagent). This step forms the key intermediate enaminones that serve as building blocks for pyrimidine ring formation.

Guanidine Coupling: The enaminones are then reacted with guanidine hydrochloride under controlled conditions to cyclize and form the pyrimidine ring system. This classical method efficiently constructs the pyrimidin-4-amine scaffold.

Introduction of the N-tert-Butyl Group

The tert-butyl substituent is introduced typically by using tert-butyl-protected guanidine derivatives or by direct alkylation of the pyrimidin-4-amine nitrogen with tert-butyl reagents under suitable conditions.

Protection and deprotection strategies involving tert-butyloxycarbonyl (Boc) groups are employed to mask interfering amino groups during multi-step synthesis, followed by removal using trifluoroacetic acid (TFA) in dichloromethane (DCM) at reflux.

Coupling with Pyridin-4-yl Moiety

The pyridin-4-yl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) using aryl bromides or chlorides as electrophilic partners.

Typical conditions involve palladium catalysts such as Pd2(dba)3, ligands like Xantphos, and bases such as tert-butoxide in solvents like tert-butanol, under inert atmosphere and elevated temperatures.

Representative Synthetic Procedures

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Enaminone formation | Acetylated heterocycle + DMF-DMA or Bredereck’s reagent, reflux | Formation of enaminone intermediate |

| 2 | Pyrimidine ring cyclization | Enaminone + guanidine hydrochloride, heating | Pyrimidin-4-amine core formation |

| 3 | Protection of amino groups | Boc anhydride or Boc-protected guanidine, base | Masking interfering amino groups |

| 4 | Introduction of tert-butyl group | Alkylation or use of tert-butyl guanidine derivatives | Installation of N-tert-butyl substituent |

| 5 | Coupling with pyridin-4-yl group | Pd-catalyzed amination (Pd2(dba)3, Xantphos, tBuONa) | Formation of N-tert-Butyl-2-(pyridin-4-yl)pyrimidin-4-amine |

| 6 | Deprotection | TFA/DCM reflux | Removal of Boc groups to yield final compound |

Research Findings and Yields

The enaminone formation and pyrimidine cyclization steps generally proceed with moderate to high yields (60–90%), depending on substrate purity and reaction conditions.

Boc protection and deprotection steps are quantitative or near-quantitative, ensuring minimal loss of material.

Palladium-catalyzed coupling reactions typically yield the desired substituted pyrimidine derivatives in 50–80% yield, with optimization of ligand and base critical for maximizing efficiency.

Purification is commonly achieved by flash column chromatography using silica gel with solvent gradients such as dichloromethane/methanol or petroleum ether/ethyl acetate.

Analytical Data Supporting Preparation

NMR Spectroscopy: Characteristic chemical shifts confirm the formation of the pyrimidine ring and substitution pattern. For example, tert-butyl protons appear as a singlet near δ 1.3 ppm, and aromatic protons of the pyridin-4-yl group resonate between δ 7.0–8.5 ppm.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the formula C14H18N5 (for this compound).

Purity: Chromatographic purity is verified by HPLC, typically exceeding 95%.

Summary Table of Key Synthetic Steps

| Intermediate/Compound | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Enaminone intermediate | Enaminone formation | Acetylated precursor + DMF-DMA, reflux | 70–85 | Essential for pyrimidine ring |

| Pyrimidin-4-amine core | Cyclization with guanidine | Guanidine hydrochloride, heating | 65–90 | Classical pyrimidine synthesis |

| Boc-protected guanidine derivative | Protection | Boc anhydride, base | ~100 | Amino group masking |

| N-tert-butyl substituted pyrimidin-4-amine | Alkylation or substitution | tert-butyl reagents or tert-butyl guanidine | 60–80 | Installation of tert-butyl |

| Coupling with pyridin-4-yl group | Pd-catalyzed amination | Pd2(dba)3, Xantphos, tBuONa, tBuOH | 50–80 | Final substitution step |

| Deprotected final compound | Boc removal | TFA/DCM reflux | ~100 | Final product isolation |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.

Reduction: Reduction reactions could target the pyrimidine ring or the tert-butyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on both the pyridine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

N-tert-Butyl-2-(pyridin-4-yl)pyrimidin-4-amine has been identified as a potent inhibitor of specific protein kinases involved in cancer progression. The compound exhibits anti-proliferative effects against various cancer cell lines, making it a candidate for developing targeted cancer therapies.

Case Studies

Recent studies have demonstrated the effectiveness of N-tert-butyl derivatives in reducing tumor size in xenograft models. For instance, compounds similar to this compound have shown significant inhibition of tumor growth in nude mice models when administered at well-tolerated doses .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Research indicates that pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways.

In Vitro Studies

In vitro assays have demonstrated that certain derivatives exhibit significant COX-2 inhibition, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating chronic inflammatory diseases.

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective properties. Inhibition of neuronal nitric oxide synthase (nNOS) has been linked to reduced neurodegeneration, making this compound a potential candidate for treating neurodegenerative disorders.

Research Findings

Studies have highlighted the design of selective nNOS inhibitors based on pyrimidine structures, showing good bioavailability and selectivity . These findings open avenues for further exploration into the neuroprotective applications of N-tert-butyl derivatives.

Antimicrobial Activity

N-tert-butyl derivatives have also been evaluated for their antimicrobial properties. Preliminary data suggest that these compounds exhibit activity against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Antibacterial Studies

In vitro testing has shown that certain pyrimidine derivatives can effectively inhibit bacterial growth at low concentrations, indicating their potential use as new antibacterial agents .

Structure–Activity Relationship Studies

Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its therapeutic efficacy. Variations in substituents on the pyrimidine ring significantly affect its biological activity and selectivity towards different targets.

Optimization Strategies

Research has focused on modifying substituent patterns to enhance potency and selectivity against specific kinases or enzymes involved in disease processes. This optimization is essential for developing more effective therapeutic agents based on this scaffold .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Compound A : 2-(Pyridin-4-yl)pyrimidin-4-amine (CAS 61310-29-0)

- Structure : Lacks the tert-butyl group, with a primary amine at the 4-position.

- Properties : Reduced steric hindrance and lower lipophilicity (logP ~1.2 vs. ~2.8 for the tert-butyl analog). This impacts solubility and membrane permeability .

- Synthesis : Base structure synthesized via nucleophilic aromatic substitution or coupling reactions (e.g., describes similar protocols for pyrimidine intermediates).

Compound B : 1H-Pyrazolo[3,4-d]pyrimidin-4-amine ()

- Structure : Pyrazolo[3,4-d]pyrimidine core fused with a pyrazole ring.

- The 3-iodo and trifluoromethylpyridinylmethyl substituents (e.g., in ’s 46a) enhance electrophilicity and target binding.

- Bioactivity : Demonstrates anti-inflammatory activity by suppressing CXCL8 and TNF production, unlike the tert-butyl analog, which lacks reported biological data .

Functional Group Modifications

Compound C : N-(Pyridin-2-yl)pyrimidin-4-amine Derivatives with Sulfoximine Groups ()

- Structure : Pyridin-2-yl substituent at the 4-position and sulfoximine groups.

- Properties : Sulfoximine introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic tert-butyl group. This enhances solubility but may reduce blood-brain barrier penetration.

- Applications : Used in treating hyperproliferative and viral diseases, highlighting the role of substituents in therapeutic targeting .

Compound D : 2-(2-((2-(tert-Butyl)phenyl)amino)-2-phenylethyl)-N,N-dimethylpyridin-4-amine ()

- Structure: Tert-butyl group on a phenyl ring adjacent to the pyridine core, with a dimethylamino group.

Structural and Functional Analysis

Table 1: Key Comparisons

Electronic and Steric Effects

- The tert-butyl group in the target compound donates electron density via hyperconjugation, stabilizing the amine. In contrast, sulfoximines (Compound C) withdraw electrons, increasing electrophilicity .

- Pyridin-4-yl vs. Pyridin-2-yl: The 4-position pyridine aligns with the pyrimidine ring’s plane, enhancing π-system conjugation, whereas 2-substituted pyridines (Compound C) create angular strain .

Biological Activity

N-tert-Butyl-2-(pyridin-4-yl)pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the available literature on the biological activity of this compound, summarizing key findings from various studies, including its effects on cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

1. Overview of Biological Activity

Pyrimidine derivatives, including this compound, have been extensively studied for their diverse biological activities. These compounds often exhibit significant inhibitory effects on various cellular processes, making them valuable in medicinal chemistry.

Key Biological Activities

- Anticancer Activity : The compound has shown promising results against several cancer cell lines, particularly in inhibiting cell proliferation.

- Neuroprotective Effects : Some derivatives of pyrimidines are being explored for their potential in treating neurodegenerative diseases by selectively inhibiting neuronal nitric oxide synthase (nNOS).

2. Anticancer Activity

Recent studies have highlighted the efficacy of this compound in cancer research. For instance, it has been reported to have a potent inhibitory effect on the proliferation of triple-negative breast cancer (TNBC) cell lines.

Case Study: Inhibition of TNBC Cell Lines

In a study evaluating various pyrimidine derivatives, this compound demonstrated:

- IC50 Values : The compound exhibited an IC50 of 0.126 μM against MDA-MB-231 TNBC cells, indicating strong antiproliferative activity.

- Selectivity : It showed a 19-fold lesser effect on non-cancerous MCF10A cells compared to cancerous cells, suggesting a favorable therapeutic window for targeting cancer cells specifically .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression and induces apoptosis in cancer cells.

- Targeting Matrix Metalloproteinases (MMPs) : It has been noted to inhibit MMPs such as MMP-2 and MMP-9, which are implicated in tumor metastasis .

4. Structure–Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

- Pyridine and Pyrimidine Rings : The presence of these heterocycles is essential for binding affinity and selectivity towards biological targets.

| Compound Feature | Description |

|---|---|

| Pyridine Ring | Enhances interaction with target proteins |

| Pyrimidine Backbone | Provides structural stability and bioactivity |

| tert-butyl Group | Contributes to lipophilicity and potentially improved bioavailability |

5. Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for N-tert-Butyl-2-(pyridin-4-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrimidine derivatives like this compound typically involves multi-step nucleophilic substitution and coupling reactions. For example, tert-butylamine can react with halogenated pyrimidine intermediates under basic conditions (e.g., LiHMDS or NaH) in solvents like DMF or THF. Optimization may include temperature control (e.g., 0°C to room temperature), stoichiometric adjustments to minimize side products, and catalyst screening (e.g., Pd catalysts for cross-coupling). Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. How should researchers approach the purification and characterization of this compound?

- Methodological Answer : After synthesis, purification can be achieved using silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC for polar byproducts. Characterization should include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and tert-butyl group integrity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) to resolve 3D structure, using software like SHELX for refinement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting enzymes like human butyrylcholinesterase (hBuChE)?

- Methodological Answer : SAR studies require systematic substitution at the pyrimidine and pyridine rings to evaluate binding affinity. For example:

- Replace the tert-butyl group with bulkier substituents (e.g., naphthyl) to assess steric effects.

- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to modulate electronic interactions.

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes within the hBuChE active site, followed by enzymatic assays (e.g., Ellman’s method) to validate inhibition potency .

Q. What computational methods are suitable for predicting the supramolecular arrangement of this compound in host matrices?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) can model intercalation in layered materials (e.g., zirconium sulfophenylphosphonate). Key steps include:

- Building a force field for the compound using software like GAFF.

- Simulating host-guest interactions under periodic boundary conditions (e.g., GROMACS).

- Validating results with experimental XRD or TEM data to confirm layer spacing and orientation .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

- Methodological Answer : Challenges include handling twinned crystals or high thermal motion in the tert-butyl group. SHELXL refinement strategies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.